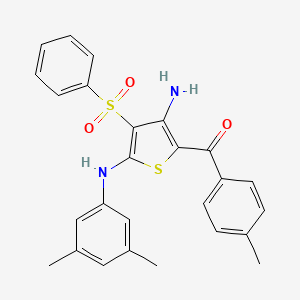

3-(BENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE

Description

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(3,5-dimethylanilino)thiophen-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S2/c1-16-9-11-19(12-10-16)23(29)24-22(27)25(33(30,31)21-7-5-4-6-8-21)26(32-24)28-20-14-17(2)13-18(3)15-20/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXSSDNIOWUFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC(=C3)C)C)S(=O)(=O)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiophene Core: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.

Introduction of Benzenesulfonyl Group: The thiophene ring can be sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of Dimethylphenyl Group:

Addition of Methylbenzoyl Group: The final step involves the acylation of the thiophene ring with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to sulfides.

Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-(BENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE: can be compared with other thiophene derivatives that have similar substituents.

Thiophene-2,4-diamine derivatives: These compounds share the thiophene core and amine functionalities but differ in their substituents.

Uniqueness

- The unique combination of benzenesulfonyl, dimethylphenyl, and methylbenzoyl groups on the thiophene ring distinguishes this compound from other thiophene derivatives.

- Its specific substitution pattern may confer unique chemical and biological properties, making it valuable for targeted applications.

Biological Activity

The compound 3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a thiophene ring, which is a common motif in many biologically active compounds. The presence of the benzenesulfonyl and methylbenzoyl groups enhances its reactivity and biological profile.

1. Anti-Inflammatory Activity

Thiophene derivatives have shown significant anti-inflammatory properties. For instance, compounds similar to This compound have been evaluated for their ability to inhibit key inflammatory mediators such as COX and LOX enzymes.

- Case Study : In a study evaluating various thiophene derivatives, one compound demonstrated an IC50 value of 29.2 µM against 5-lipoxygenase (5-LOX), indicating substantial anti-inflammatory potential .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | 5-LOX | 29.2 |

| Compound B | COX-1 | 6.0 |

| Compound C | COX-2 | 6.6 |

2. Antioxidant Activity

The antioxidant capacity of thiophene derivatives is another area of interest. These compounds can inhibit free radical-induced lipid oxidation, which is crucial for preventing cellular damage.

- Research Findings : A study reported that certain thiophene derivatives exhibited inhibition rates ranging from 19% to 30% in lipid peroxidation assays .

3. Anticancer Potential

Thiophene derivatives are being investigated for their anticancer properties due to their ability to modulate various signaling pathways involved in tumor progression.

- Mechanism of Action : Some studies have indicated that these compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of p53 pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiophene derivatives. Modifications on the thiophene ring or substituents significantly influence their pharmacological profiles.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for designing an initial synthetic route for this compound?

- Methodology : Begin with retrosynthetic analysis, focusing on modular assembly of the thiophene core, benzenesulfonyl, and substituted benzoyl moieties. Use cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and sulfonylation protocols. Validate intermediates via -NMR and LC-MS. Pilot reactions should optimize solvent systems (e.g., DMF/THF) and catalysts (e.g., Pd(PPh)) to minimize byproducts .

- Data Validation : Compare spectroscopic data with structurally analogous compounds, such as (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine, to confirm regioselectivity .

Q. How can researchers characterize the compound’s structural and electronic properties?

- Methodology : Perform X-ray crystallography to resolve the 3D structure, emphasizing steric effects from the 3,5-dimethylphenyl group. Use DFT calculations (B3LYP/6-31G*) to map electron density distributions, particularly at the sulfonyl and benzoyl substituents .

- Advanced Spectroscopy : Employ -NMR DEPT experiments and IR spectroscopy to confirm carbonyl and sulfonyl functional groups. Compare results with benzenesulfonamide derivatives (e.g., 4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-benzenesulfonamide) to identify spectral anomalies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Risk Mitigation : Follow guidelines for sulfonamide derivatives: use fume hoods, nitrile gloves, and explosion-proof equipment. Monitor for exothermic reactions during synthesis. Store separately from oxidizers (e.g., KMnO) to prevent combustion .

Advanced Research Questions

Q. How can conflicting data on the compound’s environmental persistence be resolved?

- Methodology : Adopt a tiered testing framework:

Phase 1 : Measure hydrolysis half-lives under varying pH (4–9) and temperature (20–50°C).

Phase 2 : Conduct soil microcosm studies to assess biodegradation rates using OECD 307 guidelines.

Phase 3 : Compare results with Project INCHEMBIOL’s multiphase environmental fate models (e.g., compartmentalization in biotic vs. abiotic matrices) .

- Contradiction Analysis : Cross-reference data with structurally similar compounds (e.g., poly(oxy-1,2-ethanediyl) derivatives) to identify outliers caused by substituent-specific interactions .

Q. What theoretical frameworks guide the study of its molecular interactions with biological targets?

- Conceptual Basis : Link to the "lock-and-key" model for sulfonamide-enzyme interactions. Use molecular docking (AutoDock Vina) to predict binding affinities with COX-2 or carbonic anhydrase isoforms. Validate via SPR (surface plasmon resonance) assays .

- Methodological Alignment : Align hypotheses with evidence-based inquiry principles, ensuring observed interactions are contextualized within existing enzymology theories .

Q. How can researchers address discrepancies in cytotoxicity assays across cell lines?

- Experimental Design :

- Step 1 : Standardize cell culture conditions (e.g., RPMI-1640 vs. DMEM media effects).

- Step 2 : Use high-content screening (HCS) to quantify apoptosis (Annexin V/PI) and ROS generation.

- Step 3 : Apply multivariate analysis (PCA) to isolate variables (e.g., metabolic activity of 3,5-dimethylphenyl vs. 4-methylbenzoyl groups) .

Q. What methodologies optimize the compound’s stability in long-term storage?

- Accelerated Aging Studies :

- Condition 1 : 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Condition 2 : UV light exposure (ICH Q1B) to assess photodegradation.

Q. How can ecological risk assessments be structured for this compound?

- Tiered Risk Framework :

- Tier 1 : Acute toxicity assays (Daphnia magna LC).

- Tier 2 : Chronic exposure studies (algae growth inhibition, OECD 201).

- Tier 3 : Mesocosm trials to model bioaccumulation in aquatic food chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.